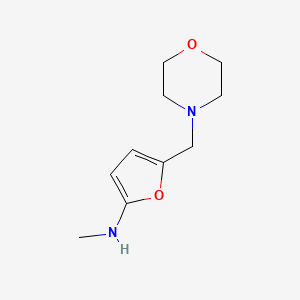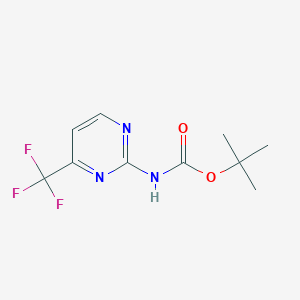![molecular formula C46H55O2P B12870250 (1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of a phosphine oxide group, which imparts significant reactivity and stability, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a binaphthyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the phosphine oxide group. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: The compound can be reduced back to the phosphine form under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in catalysis and material science .
科学研究应用
(1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:
作用机制
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects involves its interaction with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation and transformation of organic molecules. The molecular targets and pathways involved include the activation of C-H bonds, coordination to metal centers, and stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: Contains a ferrocene core and is used in similar catalytic applications.
(2-((3R,5R)-3,5-Bis((Tert-Butyldimethylsilyl)Oxy)Cyclohexylidene)Ethyl)Diphenylphosphine Oxide: Another phosphine oxide with different substituents.
Uniqueness
What sets (1R)-Dicyclohexyl(2’-(3,5-di-tert-butylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide apart is its unique combination of steric and electronic properties, which enhance its performance as a ligand in catalytic processes. The presence of bulky tert-butyl groups provides steric hindrance, reducing unwanted side reactions, while the phenoxy and binaphthyl groups contribute to its electronic properties, making it a versatile and effective reagent in various chemical transformations .
属性
分子式 |
C46H55O2P |
|---|---|
分子量 |
670.9 g/mol |
IUPAC 名称 |
2-(3,5-ditert-butylphenoxy)-1-(2-dicyclohexylphosphorylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C46H55O2P/c1-45(2,3)34-29-35(46(4,5)6)31-36(30-34)48-41-27-25-32-17-13-15-23-39(32)43(41)44-40-24-16-14-18-33(40)26-28-42(44)49(47,37-19-9-7-10-20-37)38-21-11-8-12-22-38/h13-18,23-31,37-38H,7-12,19-22H2,1-6H3 |
InChI 键 |
QXYDPJMLIJLIDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
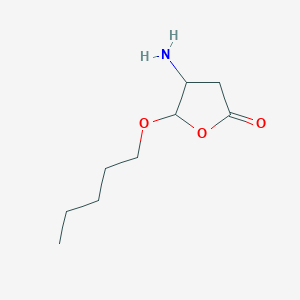

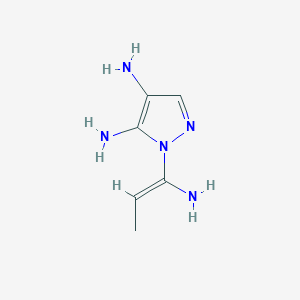
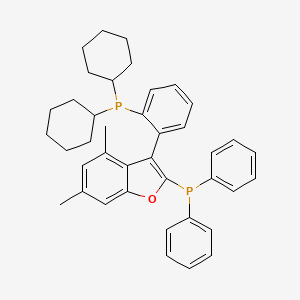
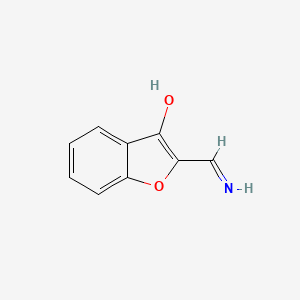
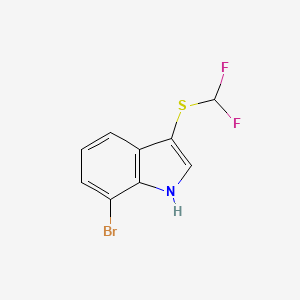



![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
